molecular formula C20H37NO4S B15183034 2-Aminoethanol;4-(2,5,7,7-tetramethyloctan-4-yl)benzenesulfonic acid CAS No. 72391-21-0

2-Aminoethanol;4-(2,5,7,7-tetramethyloctan-4-yl)benzenesulfonic acid

Cat. No.: B15183034
CAS No.: 72391-21-0
M. Wt: 387.6 g/mol
InChI Key: DNUWDQIYXSQCBA-UHFFFAOYSA-N
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Description

2-Aminoethanol;4-(2,5,7,7-tetramethyloctan-4-yl)benzenesulfonic acid is a complex organic compound with the molecular formula C20H37NO4S . This compound is known for its unique structural features, which include a benzenesulfonic acid moiety and a 2-aminoethanol group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-Aminoethanol;4-(2,5,7,7-tetramethyloctan-4-yl)benzenesulfonic acid typically involves the reaction of 4-(2,5,7,7-tetramethyloctan-4-yl)benzenesulfonic acid with 2-aminoethanol . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the compound.

Chemical Reactions Analysis

2-Aminoethanol;4-(2,5,7,7-tetramethyloctan-4-yl)benzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.

    Substitution: The amino group in 2-aminoethanol can participate in nucleophilic substitution reactions, forming new derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.

Scientific Research Applications

2-Aminoethanol;4-(2,5,7,7-tetramethyloctan-4-yl)benzenesulfonic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Aminoethanol;4-(2,5,7,7-tetramethyloctan-4-yl)benzenesulfonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The sulfonic acid group can participate in ionic interactions, affecting the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar compounds to 2-Aminoethanol;4-(2,5,7,7-tetramethyloctan-4-yl)benzenesulfonic acid include:

Properties

CAS No.

72391-21-0

Molecular Formula

C20H37NO4S

Molecular Weight

387.6 g/mol

IUPAC Name

2-aminoethanol;4-(2,5,7,7-tetramethyloctan-4-yl)benzenesulfonic acid

InChI

InChI=1S/C18H30O3S.C2H7NO/c1-13(2)11-17(14(3)12-18(4,5)6)15-7-9-16(10-8-15)22(19,20)21;3-1-2-4/h7-10,13-14,17H,11-12H2,1-6H3,(H,19,20,21);4H,1-3H2

InChI Key

DNUWDQIYXSQCBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=CC=C(C=C1)S(=O)(=O)O)C(C)CC(C)(C)C.C(CO)N

Origin of Product

United States

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